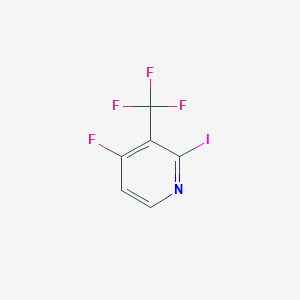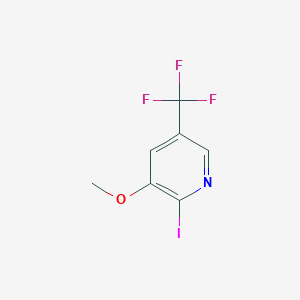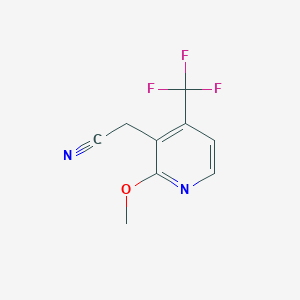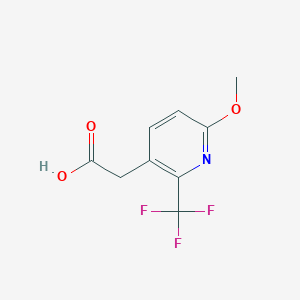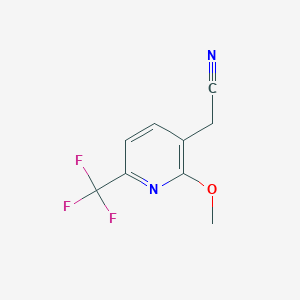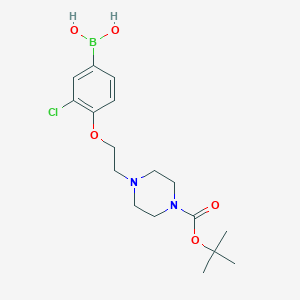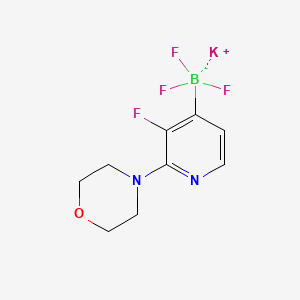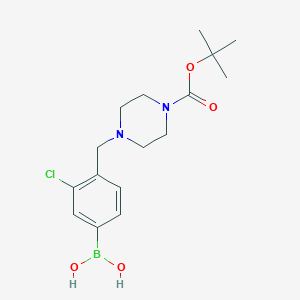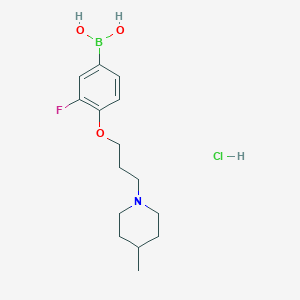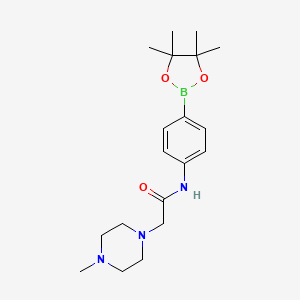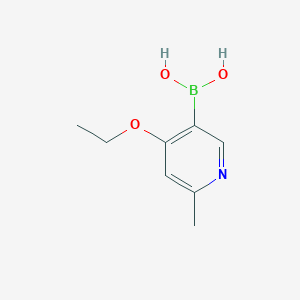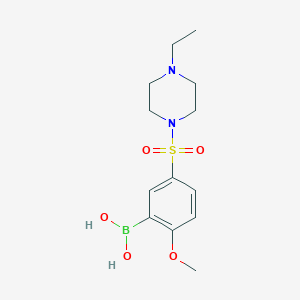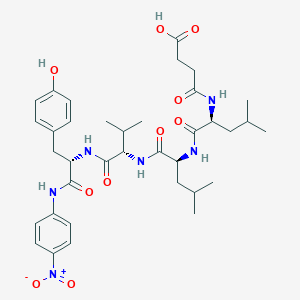
Suc-Leu-Leu-Val-Tyr-pNA
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Leu-Leu-Val-Tyr-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the coupling of the peptide with 4-nitroaniline to form the chromogenic substrate .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure the efficient and consistent production of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity and identity of the final product .
化学反应分析
Types of Reactions
Suc-Leu-Leu-Val-Tyr-pNA primarily undergoes enzymatic cleavage reactions. When exposed to chymotrypsin-like enzymes, the peptide bond between the tyrosine residue and the 4-nitroaniline moiety is hydrolyzed, releasing the chromophore 4-nitroaniline. This reaction is highly specific and is used to measure the activity of chymotrypsin-like enzymes in various biological samples .
Common Reagents and Conditions
The enzymatic cleavage of this compound typically occurs under mild aqueous conditions, often at physiological pH (around 7.4). Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and the enzyme of interest, such as chymotrypsin .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is 4-nitroaniline, which exhibits a yellow color and can be quantitatively measured using spectrophotometry. The remaining peptide fragment, Suc-Leu-Leu-Val-Tyr, is also produced but is not typically the focus of the assay .
科学研究应用
Suc-Leu-Leu-Val-Tyr-pNA is widely used in scientific research for its ability to detect and quantify chymotrypsin-like enzymatic activity. Some key applications include:
作用机制
The mechanism of action of Suc-Leu-Leu-Val-Tyr-pNA involves its cleavage by chymotrypsin-like enzymes. These enzymes recognize the specific peptide sequence and hydrolyze the peptide bond between the tyrosine residue and the 4-nitroaniline moiety. The release of 4-nitroaniline results in a color change that can be measured spectrophotometrically. This mechanism allows for the precise quantification of enzyme activity in various samples .
相似化合物的比较
Suc-Leu-Leu-Val-Tyr-pNA is unique in its specificity for chymotrypsin-like enzymes. Similar compounds include:
Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin: A fluorogenic substrate used for similar enzymatic assays but with fluorescence detection.
Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used to detect chymotrypsin activity but with a different peptide sequence.
Suc-Leu-Leu-Val-Tyr-AMC: A substrate that releases a fluorescent product upon enzymatic cleavage, used in similar applications.
These compounds share similar applications but differ in their detection methods (chromogenic vs. fluorogenic) and peptide sequences, which can affect their specificity and sensitivity in various assays .
属性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O10/c1-20(2)17-27(38-30(44)15-16-31(45)46)34(48)39-28(18-21(3)4)35(49)41-32(22(5)6)36(50)40-29(19-23-7-13-26(43)14-8-23)33(47)37-24-9-11-25(12-10-24)42(51)52/h7-14,20-22,27-29,32,43H,15-19H2,1-6H3,(H,37,47)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,45,46)/t27-,28-,29-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCORVRTOOZOG-HHIOAARCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


